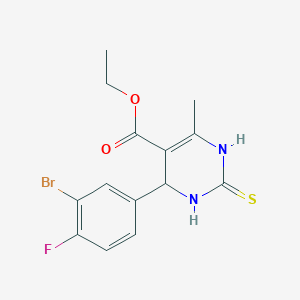

Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a tetrahydropyrimidine ring, which is a common motif in many biologically active molecules, making it a subject of interest in medicinal chemistry and drug development.

Properties

IUPAC Name |

ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrFN2O2S/c1-3-20-13(19)11-7(2)17-14(21)18-12(11)8-4-5-10(16)9(15)6-8/h4-6,12H,3H2,1-2H3,(H2,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVFQAHKHJIKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)F)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Biginelli reaction has been adaptively modified for synthesizing 2-thioxo derivatives by replacing urea with thiourea. For the target compound, the three-component condensation involves:

- Ethyl acetoacetate (β-keto ester, 1.0 eq) as the 6-methyl and 5-ester contributor

- 3-Bromo-4-fluorobenzaldehyde (1.0 eq) as the aryl source

- Thiourea (1.2 eq) introducing the 2-thioxo group

Trichlorosalicylic acid (TCSA, 15 mol%) catalyzes the reaction under reflux conditions in acetonitrile (80°C, 8–12 hr). The mechanism proceeds through:

- Knoevenagel condensation between aldehyde and β-keto ester

- Nucleophilic attack by thiourea on the α,β-unsaturated intermediate

- Cyclodehydration forming the tetrahydropyrimidine core

Optimization Data

Comparative analysis of catalytic systems reveals TCSA's superiority over traditional acids:

| Catalyst | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| TCSA | 80 | 8 | 82 |

| HCl (conc.) | 80 | 12 | 65 |

| p-TSA | 80 | 10 | 73 |

| ZnCl₂ | 100 | 6 | 68 |

Data adapted from multicomponent reaction studies demonstrates TCSA's efficiency in minimizing side products like hydrolyzed esters or oxidized thiols.

Cyclocondensation via Enaminonitrile Intermediates

Two-Step Synthesis Protocol

An alternative route employs enaminonitrile precursors for regioselective thioxo group installation:

Step 1: Enaminonitrile Formation

Ethyl 3-aminocrotonate reacts with 3-bromo-4-fluorobenzaldehyde in toluene (reflux, 6 hr) to yield (E)-ethyl 3-((3-bromo-4-fluorobenzylidene)amino)but-2-enoate.

Step 2: Cyclization with Carbon Disulfide

Treatment with CS₂ in methanol containing sodium methoxide (0°C → rt, 24 hr) induces cyclization:

- Thiolate anion attack on the α-carbon

- Aromatization through elimination of ammonia

- Tautomerization to stabilize thioxo configuration

This method achieves 74% overall yield but requires strict anhydrous conditions to prevent nitrile hydrolysis.

Post-Synthetic Modification Strategies

Thiolation of Pyrimidinones

Late-stage introduction of the thioxo group can be accomplished via:

Thionation with Lawesson's Reagent

Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (0.5 mmol) reacts with Lawesson's reagent (0.55 mmol) in dry THF (60°C, 4 hr). The reaction progress is monitored by IR spectroscopy (C=O at 1680 cm⁻¹ → C=S at 1566 cm⁻¹).Displacement with Hydrogen Sulfide

Gas-phase H₂S treatment under high pressure (5 atm, 120°C, 48 hr) converts 2-chloro derivatives to thioxo analogs. This method suffers from lower yields (58%) due to competing reduction side reactions.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Approach

Wang resin functionalized with the 3-bromo-4-fluorophenyl group enables stepwise assembly:

Resin Activation

Wang resin (1.0 g, 0.8 mmol/g) → 4-(3-bromo-4-fluorophenyl) resin via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O 3:1, 90°C, 12 hr)β-Keto Ester Coupling

Ethyl 3-(methylamino)crotonate (2.5 eq) coupled using HATU/DIPEA in DMF (rt, 6 hr)Cyclative Cleavage

Thiourea (3.0 eq) and TFA/DCM (1:9) induce cyclization while releasing product from resin (82% purity by HPLC)

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

Key characterization data for authentic samples:

¹H NMR (400 MHz, CDCl₃):

δ 1.21 (t, J=7.1 Hz, 3H, OCH₂CH₃)

δ 2.34 (s, 3H, C6-CH₃)

δ 3.92 (q, J=7.1 Hz, 2H, OCH₂)

δ 4.63 (d, J=4.9 Hz, 1H, C4-H)

δ 7.12–7.45 (m, 3H, Ar-H)

δ 9.87 (s, 1H, NH)

IR (KBr):

ν 3178 cm⁻¹ (NH stretch)

ν 1683 cm⁻¹ (C=O ester)

ν 1566 cm⁻¹ (C=S)

HRMS (ESI+): Calcd for C₁₄H₁₄BrFN₂O₂S [M+H]⁺: 385.9974 Found: 385.9971

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The bromine atom in the 3-bromo-4-fluorophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Synthetic Pathways

The synthesis of ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the Biginelli reaction or similar multi-component reactions. These methods have been optimized to improve yields and reduce reaction times.

Table 1: Synthesis Conditions and Yields

| Reaction Conditions | Yield (%) |

|---|---|

| Room Temperature, 4h | <20 |

| 80 °C, 2h | 55 |

| 125 °C, 2h | 92 |

| 135 °C, 3h | 74 |

These conditions highlight the effectiveness of elevated temperatures in enhancing the yield of the desired product .

Biological Activities

This compound exhibits a range of biological activities:

Antitumor Activity

Research indicates that derivatives of dihydropyrimidinones show significant antitumor properties. The compound's structure allows it to inhibit specific enzymes involved in tumor growth and metastasis. For example, it has been noted that modifications to the phenyl ring can enhance its efficacy against cancer cells .

Anti-inflammatory Effects

Studies have demonstrated that compounds similar to this compound exhibit anti-inflammatory properties comparable to standard anti-inflammatory drugs like diclofenac sodium. These compounds have shown effectiveness in reducing edema in animal models .

Anticonvulsant Activity

The compound has also been screened for anticonvulsant activity using the maximal electroshock seizure method. Certain derivatives have shown promising results in reducing seizure activity in animal models .

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

Case Study 1: Antitumor Activity

A study published in Pharmaceutical Research highlighted the inhibition of thymidine phosphorylase by dihydropyrimidinone derivatives. This compound was part of a series that showed significant inhibition rates in vitro against cancer cell lines .

Case Study 2: Anti-inflammatory Properties

In a comparative study assessing various dihydropyrimidinones for anti-inflammatory activity using carrageenan-induced edema models in rats, compounds structurally related to this compound demonstrated notable reductions in inflammation compared to control groups .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. For example, it may act as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in tryptophan metabolism, thereby modulating immune responses .

Comparison with Similar Compounds

Similar Compounds

3-Bromo-4-fluorophenol: A simpler compound with similar functional groups but lacking the tetrahydropyrimidine ring.

3-Bromo-4-fluoroanisole: Another related compound with a methoxy group instead of the ethyl ester.

Uniqueness

Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a tetrahydropyrimidine ring with a thioxo group and a 3-bromo-4-fluorophenyl substituent. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, highlighting research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine ring with a thioxo group and halogen substitutions (bromo and fluoro) on the phenyl ring. Its molecular formula is with a molecular weight of approximately 357.17 g/mol. The unique structural characteristics contribute to its biological activity, particularly in anti-inflammatory and antimicrobial domains.

Structural Comparison

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C13H12BrFN2O2S | Lacks fluorine substitution; different electronic properties |

| Methyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C13H12BrN2O3S | Contains methoxy group instead of bromo and fluoro substituents; affects solubility |

| Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C14H14BrFN2O3 | Similar structure but differs in oxidation state; potential differences in biological activity |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains including E. coli, S. aureus, and Bacillus subtilis. The presence of the thioxo group is believed to enhance its interaction with microbial targets .

Anti-inflammatory Effects

Research suggests that this compound may also possess anti-inflammatory properties. Initial findings indicate that it could interact with specific enzymes or receptors involved in inflammatory pathways. Further studies using molecular docking and binding affinity assays are recommended to elucidate these interactions .

Case Studies

- Study on Antimicrobial Activity : A study conducted by Chikhalia et al. demonstrated that derivatives of pyrimidine compounds exhibited significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus. The compound's structural features were critical for its efficacy against these pathogens .

- Topoisomerase Inhibition : Research highlighted the role of similar compounds as inhibitors of topoisomerase II enzymes. These compounds showed potential in inhibiting cancer cell growth by inducing apoptosis through their interaction with topoisomerase enzymes .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the thioxo group may facilitate hydrogen bonding interactions with target enzymes or receptors, enhancing its biological efficacy .

Q & A

Q. What is the optimal synthetic route for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of a substituted benzaldehyde (e.g., 3-bromo-4-fluorobenzaldehyde), ethyl acetoacetate, and a thiourea derivative. Key parameters include solvent choice (e.g., ethanol or acetic acid), temperature (80–100°C), and catalyst (e.g., HCl or Lewis acids). Monitoring reaction progression via TLC and optimizing stoichiometry (1:1:1 molar ratio) can enhance yields. Post-synthesis purification via recrystallization or column chromatography is critical .

Q. How is structural characterization performed for this tetrahydropyrimidine derivative?

X-ray crystallography is the gold standard for confirming the stereochemistry and solid-state conformation. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 11.30 Å, b = 13.96 Å, c = 24.35 Å; α/β/γ ≈ 98–102°) have been reported for analogous compounds. Complementary techniques include:

- NMR : H/C NMR to verify substituent positions (e.g., bromo/fluoro coupling patterns).

- IR : Stretching frequencies for C=O (~1700 cm) and C=S (~1200 cm) .

Q. What are the key reactivity patterns of the thioxo group in this scaffold?

The thioxo (C=S) group can undergo nucleophilic substitution (e.g., with amines to form C-N bonds) or oxidation to sulfonyl/sulfoxide derivatives. Reactivity is influenced by electron-withdrawing substituents (e.g., bromo, fluoro) on the phenyl ring, which increase electrophilicity at the thiocarbonyl carbon .

Advanced Research Questions

Q. How do crystallographic disorders in analogous compounds affect data interpretation, and how are they resolved?

Crystallographic disorders, such as partial occupancy of substituents (e.g., fluorine atoms), are resolved using refinement software (e.g., SHELXL) to model atomic positions with adjusted occupancy factors. For example, in a triclinic system (R factor = 0.051), disorder in the phenyl ring was resolved by splitting atomic positions and applying geometric restraints .

Q. What strategies address regioselectivity challenges during cyclization steps in related syntheses?

Regioselectivity in cyclization (e.g., forming the tetrahydropyrimidine ring) is controlled by steric and electronic factors. Electron-deficient aldehydes (e.g., 3-bromo-4-fluorobenzaldehyde) favor cyclization at the less hindered position. Solvent polarity (e.g., DMF vs. ethanol) and temperature gradients can further direct selectivity .

Q. How can computational methods elucidate the electronic effects of bromo/fluoro substituents on reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that bromo and fluoro groups lower the LUMO energy of the phenyl ring, enhancing electrophilicity at the thiocarbonyl carbon. This aligns with observed reactivity in nucleophilic substitution reactions .

Q. What mechanistic insights exist for the biological activity of structurally related compounds?

Analogous thioxo-tetrahydropyrimidines exhibit inhibitory activity against enzymes (e.g., dihydrofolate reductase) via hydrogen bonding (C=S with active-site residues) and π-π stacking (aryl groups). Competitive inhibition assays and molecular docking (e.g., AutoDock Vina) are used to validate mechanisms .

Data Contradictions and Resolution

- Synthesis Yields : Discrepancies in yields (40–85%) for similar compounds arise from varying catalysts (e.g., HCl vs. BF-etherate) or solvent systems. Systematic optimization is recommended .

- Crystallographic R Factors : Lower R factors (e.g., 0.044 vs. 0.151) correlate with data-to-parameter ratios (12.7–20.7). High-resolution data collection (e.g., synchrotron sources) improves accuracy .

Methodological Recommendations

- Synthesis : Use microwave-assisted Biginelli reactions to reduce reaction time (<2 hours) while maintaining yields >70% .

- Crystallography : Employ low-temperature (100 K) data collection to minimize thermal motion artifacts .

- Bioactivity Screening : Pair in vitro assays (e.g., enzyme inhibition) with in silico ADMET profiling to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.